molecular formula C7H12O4S2 B14599893 2-Ethyl-6-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone CAS No. 58951-10-3

2-Ethyl-6-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone

Cat. No.: B14599893
CAS No.: 58951-10-3
M. Wt: 224.3 g/mol
InChI Key: VSOCMZBSFZEMDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone is a chemical compound known for its unique structure and properties This compound belongs to the class of dithiine derivatives, which are characterized by a six-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a dithiocarbonate precursor in the presence of a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dithiine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and optimized reaction conditions can be employed to ensure high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted dithiine derivatives.

Scientific Research Applications

2-Ethyl-6-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The presence of sulfur atoms in its structure allows for the formation of strong interactions with metal ions, which can further influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-6-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone
  • 4-Ethyl-5-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone

Uniqueness

2-Ethyl-6-methyl-2,3-dihydro-1lambda~6~,4lambda~6~-dithiine-1,1,4,4-tetrone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

58951-10-3

Molecular Formula

C7H12O4S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-ethyl-6-methyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide

InChI

InChI=1S/C7H12O4S2/c1-3-7-5-12(8,9)4-6(2)13(7,10)11/h4,7H,3,5H2,1-2H3

InChI Key

VSOCMZBSFZEMDG-UHFFFAOYSA-N

Canonical SMILES

CCC1CS(=O)(=O)C=C(S1(=O)=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.